molecular formula C13H19N3O B062545 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one CAS No. 162142-14-5

1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one

Cat. No.: B062545
CAS No.: 162142-14-5
M. Wt: 233.31 g/mol
InChI Key: QJLZPHIDOKBEGS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one, also known as this compound, is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

162142-14-5

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-cyclopentyl-3-ethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C13H19N3O/c1-2-11-10-7-8-14-13(17)12(10)16(15-11)9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,17)

InChI Key

QJLZPHIDOKBEGS-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCNC2=O)C3CCCC3

Canonical SMILES

CCC1=NN(C2=C1CCNC2=O)C3CCCC3

Synonyms

1-CYCLOPENTYL-3-ETHYL-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture from Example 8 was cooled to 55° C. and slowly thereto trifluoroacetic acid (87.3 kg, 764 moles) was added while keeping the temperature between 50-60° C. The first ⅓ of the charge was exothermic and required external cooling. Methanesulfonic acid (6342 ml, 97.7 moles) was added and the reaction was warmed to ˜70° C. for two hours. The reaction was cooled to 20-25° C. and methylene chloride (17 gal, 64 L) was added followed by the slow addition of water (17 gal, 64 L). The layers were separated and the aqueous layer was diluted further with water (6 gal, 22.7 L) and then re-extracted with methylene chloride (6 gal, 22.7 L). The combined methylene chloride layers were mixed with water (29 gal, 110 L) and then brought to pH˜7.0 by the addition of saturated sodium bicarbonate (ca. 45 gal, 170 L). The layers were separated and the methylene chloride atmospherically distilled to about 9 gal (35 L). Ethyl acetate (13 gal, 49 L) was added and the reaction mixture was distilled to about 9 gal (35 L). The resulting slurry was cooled and granulated. The solids were collected by filtration, washed with ethyl acetate and vacuum dried at 40° C. under full vacuum. The yield was 7.91 kg, 71.2%; mp 152-153° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
87.3 kg
Type
reactant
Reaction Step Two
Quantity
6342 mL
Type
reactant
Reaction Step Three
Quantity
64 L
Type
reactant
Reaction Step Four
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Quantity
64 L
Type
solvent
Reaction Step Five

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